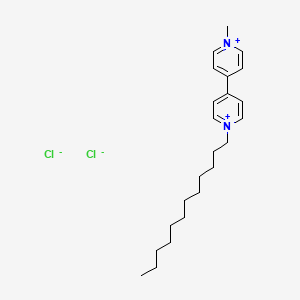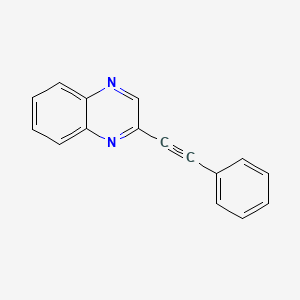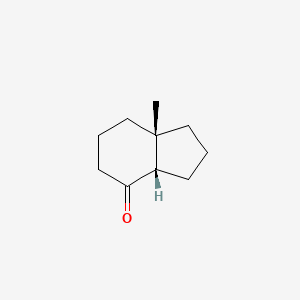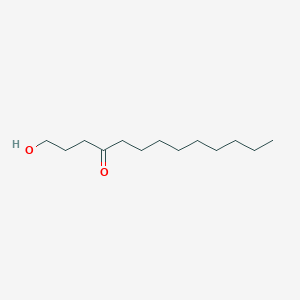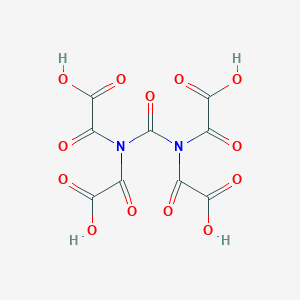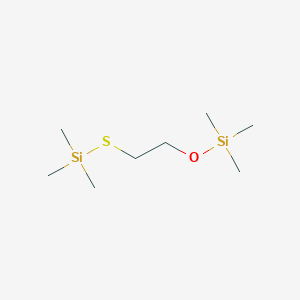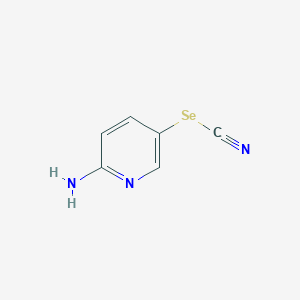
6-Aminopyridin-3-yl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyridin-3-yl selenocyanate is an organoselenium compound with the molecular formula C6H5N3Se. It is a derivative of pyridine, where the amino group is positioned at the 6th carbon and the selenocyanate group at the 3rd carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridin-3-yl selenocyanate typically involves the reaction of 6-aminopyridine with potassium selenocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopyridin-3-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include seleninic acids, selenols, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
6-Aminopyridin-3-yl selenocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Industry: It can be used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 6-Aminopyridin-3-yl selenocyanate exerts its effects involves the interaction of the selenocyanate group with cellular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
6-Aminopyridin-3-yl selenocyanate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Propriétés
Numéro CAS |
77404-69-4 |
|---|---|
Formule moléculaire |
C6H5N3Se |
Poids moléculaire |
198.10 g/mol |
Nom IUPAC |
(6-aminopyridin-3-yl) selenocyanate |
InChI |
InChI=1S/C6H5N3Se/c7-4-10-5-1-2-6(8)9-3-5/h1-3H,(H2,8,9) |
Clé InChI |
OJFTVDGKDSJQET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[Se]C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


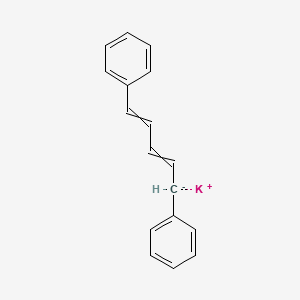

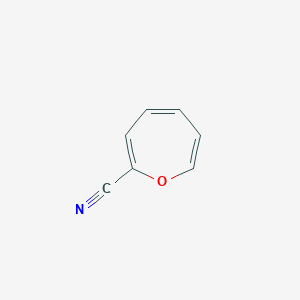
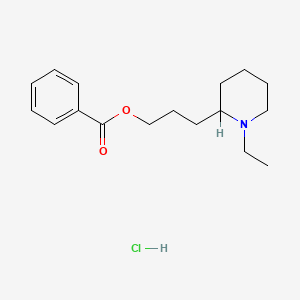

![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
